

Application Notes and Protocols for NFAT Reporter Assay Using BI-749327

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Compound of Interest

Compound Name: BI-749327

Cat. No.: B15619229

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This document provides a detailed protocol for utilizing **BI-749327** in a Nuclear Factor of Activated T-cells (NFAT) reporter assay. It includes the scientific background, experimental procedures, and data presentation guidelines to facilitate the study of compounds that modulate the NFAT signaling pathway.

Introduction

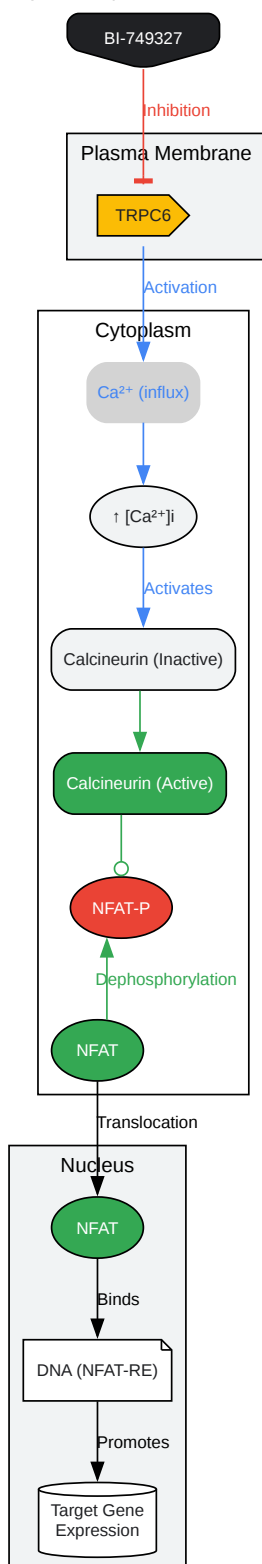
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial in both the immune system and non-immune cells.[1] The NFAT signaling pathway is activated by an increase in intracellular calcium levels.[1] This calcium influx activates the phosphatase calcineurin, which then dephosphorylates NFAT proteins.[2][3] Dephosphorylated NFAT translocates to the nucleus, where it binds to DNA and regulates the expression of target genes.[1][3]

BI-749327 is a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[4][5][6] TRPC6 is a non-selective cation channel that, when activated, allows calcium to enter the cell, thereby stimulating the calcineurin-NFAT pathway.[7][8] By inhibiting TRPC6, **BI-749327** effectively suppresses NFAT activation.[4][7][8] This makes **BI-749327** a valuable tool for studying the role of TRPC6 in NFAT-mediated gene transcription and for screening for other potential modulators of this pathway.

Signaling Pathway and Mechanism of Action

The activation of TRPC6 leads to an influx of calcium ions (Ca^{2+}), which raises intracellular calcium concentrations. This increase in Ca^{2+} activates calcineurin, a serine/threonine phosphatase. Activated calcineurin dephosphorylates NFAT, exposing its nuclear localization signal (NLS). This allows NFAT to translocate from the cytoplasm into the nucleus. In the nucleus, NFAT binds to specific response elements in the promoters of target genes, initiating their transcription. **BI-749327** acts as an antagonist to TRPC6, preventing the initial calcium influx and thereby inhibiting the entire downstream signaling cascade, leading to the suppression of NFAT-mediated gene expression.

NFAT Signaling Pathway and Inhibition by BI-749327

[Click to download full resolution via product page](#)NFAT signaling pathway and inhibition by **BI-749327**.

Quantitative Data

BI-749327 exhibits high potency and selectivity for the TRPC6 channel. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values.

Target	Species	IC ₅₀	Selectivity vs. mTRPC6
TRPC6	Mouse	13 nM	-
TRPC6	Human	19 nM	-
TRPC6	Guinea Pig	15 nM	-
TRPC3	Mouse	1,100 nM	85-fold
TRPC7	Mouse	550 nM	42-fold

Data sourced from
MedchemExpress and
other publications.[\[4\]](#)
[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocol: NFAT Reporter Assay

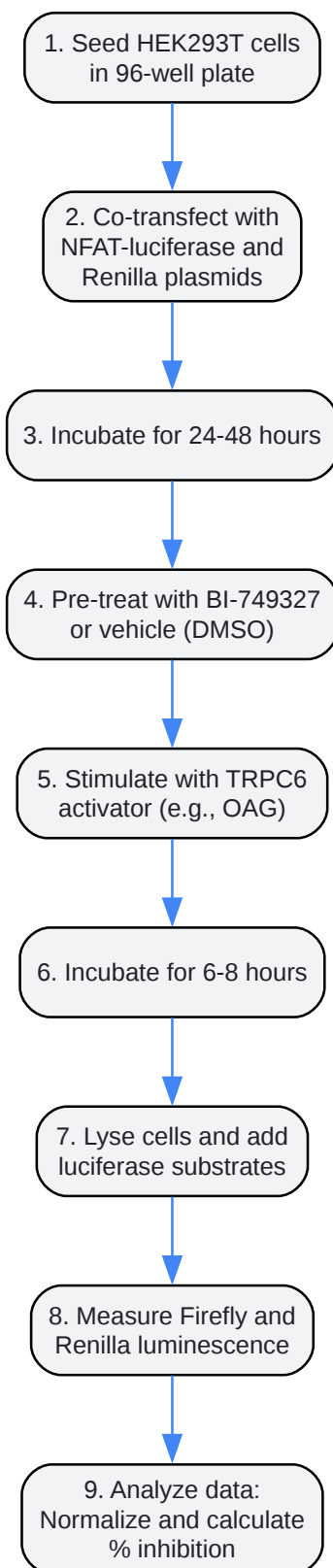
This protocol is designed for a dual-luciferase reporter assay in HEK293T cells to measure the inhibitory effect of **BI-749327** on NFAT activation.

Materials:

- HEK293T cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- NFAT-luciferase reporter plasmid (e.g., pGL4.30[luc2P/NFAT-RE/Hygro])

- Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase, pRL-TK)
- Transfection reagent (e.g., Lipofectamine 2000)
- Opti-MEM I Reduced Serum Medium
- **BI-749327**
- DMSO (vehicle)
- TRPC6 activator (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)
- Dual-Luciferase® Reporter Assay System
- 96-well white, clear-bottom tissue culture plates
- Luminometer

Experimental Workflow Diagram:



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NFAT reporter assay experimental workflow.

Procedure:

- Cell Seeding:
 - One day prior to transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density of $1.5 - 2.0 \times 10^4$ cells per well in 100 μL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
 - Incubate overnight at 37°C in a 5% CO2 incubator.
- Transfection:
 - On the day of transfection, prepare the transfection complexes. For each well, dilute 100 ng of the NFAT-luciferase reporter plasmid and 10 ng of the Renilla control plasmid into 25 μL of Opti-MEM.
 - In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 25 μL of Opti-MEM.
 - Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
 - Add 50 μL of the transfection complex to each well.
 - Incubate the cells for 24-48 hours at 37°C and 5% CO2.[\[11\]](#)
- Compound Treatment:
 - Prepare a stock solution of **BI-749327** in DMSO. Create a serial dilution of **BI-749327** in a cell culture medium to achieve final concentrations ranging from 1 nM to 10 μM . Also, prepare a vehicle control (DMSO) at the same final concentration as the highest **BI-749327** concentration.
 - Aspirate the media from the cells and add 90 μL of the media containing the different concentrations of **BI-749327** or vehicle.
 - Pre-incubate the cells with the compound for 1 hour at 37°C.

- Cell Stimulation:
 - Prepare a working solution of a TRPC6 activator (e.g., OAG at a final concentration of 100 μ M).
 - Add 10 μ L of the activator solution to each well, except for the unstimulated control wells. Add 10 μ L of media to the unstimulated wells.
 - Incubate for 6-8 hours at 37°C and 5% CO₂.
- Luciferase Assay:
 - Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
 - Aspirate the media and wash the cells once with 100 μ L of PBS.
 - Add 20 μ L of 1X Passive Lysis Buffer to each well and incubate on a plate shaker for 15 minutes at room temperature.[\[11\]](#)
 - Add 100 μ L of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luminescence using a luminometer.[\[12\]](#)
 - Add 100 μ L of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence.[\[12\]](#)

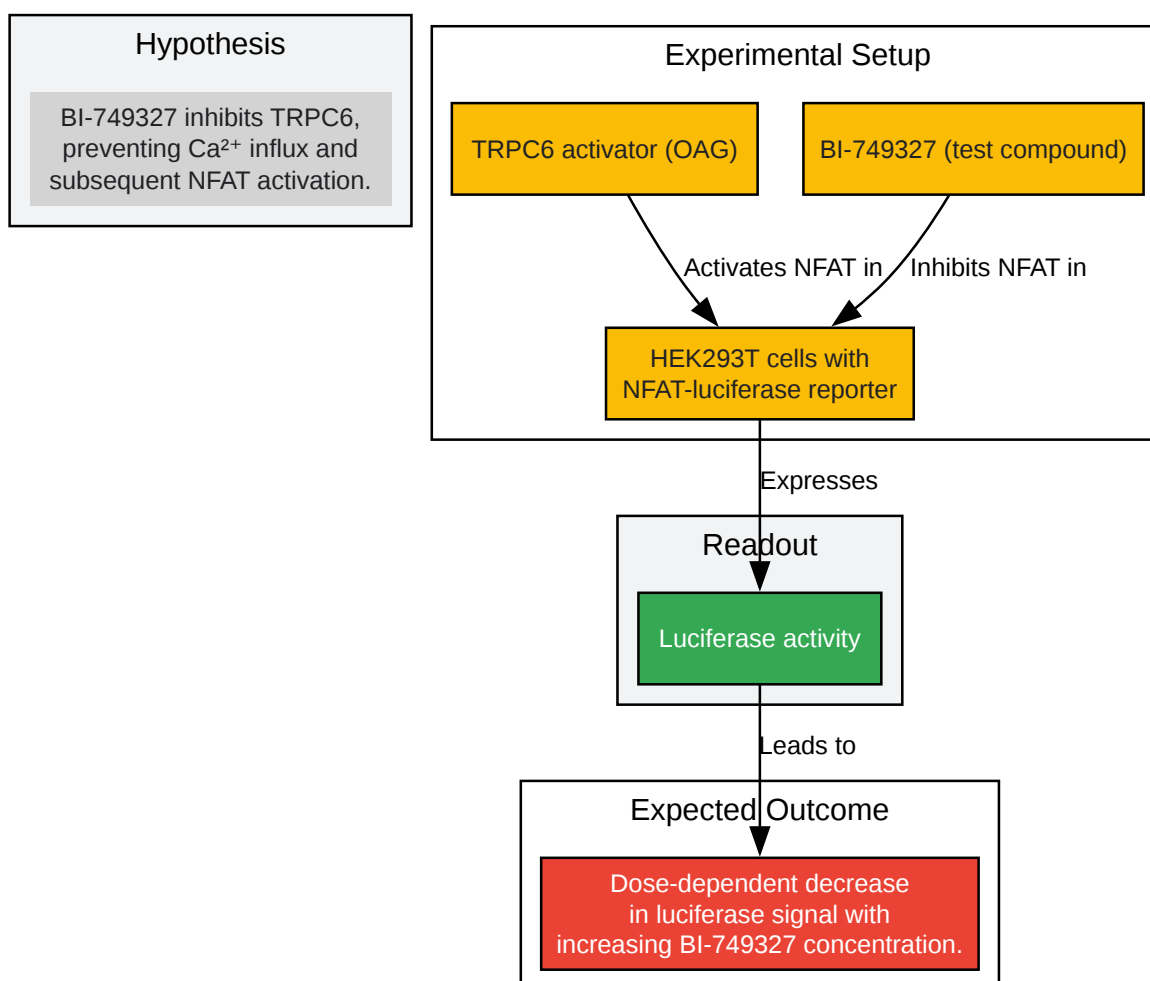
Data Analysis:

- Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.
 - $\text{Normalized Luminescence} = \text{Firefly Luminescence} / \text{Renilla Luminescence}$
- Fold Induction: To determine the effect of the activator, divide the normalized luminescence of the stimulated wells by the normalized luminescence of the unstimulated wells.
- Percentage Inhibition: Calculate the percentage inhibition for each concentration of **BI-749327** using the following formula:

- % Inhibition = $100 \times [1 - (\text{Normalized Luminescence of BI-749327 treated well} - \text{Normalized Luminescence of unstimulated control}) / (\text{Normalized Luminescence of stimulated control} - \text{Normalized Luminescence of unstimulated control})]$
- IC50 Determination: Plot the percentage inhibition against the log concentration of **BI-749327** and fit the data to a four-parameter logistic curve to determine the IC50 value.

Logical Relationship Diagram

The following diagram illustrates the logical flow of the experiment, from the biological hypothesis to the expected outcome.



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Logical flow of the **BI-749327** NFAT reporter assay.

Conclusion

This protocol provides a robust framework for utilizing **BI-749327** as a tool to investigate the TRPC6-NFAT signaling axis. The detailed methodology and data analysis procedures are intended to ensure reproducible and reliable results for researchers in academic and industrial settings. The provided diagrams offer a clear visual representation of the underlying biological pathway and experimental design.

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